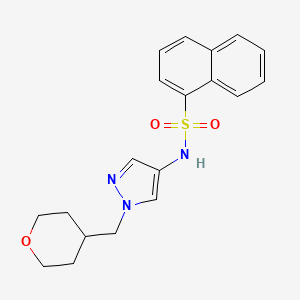![molecular formula C16H16ClNO2S B2884894 (E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine CAS No. 320422-55-7](/img/structure/B2884894.png)
(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneSimilar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Based on its structural similarity to other compounds, it might be involved in a variety of biochemical processes, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneThese properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
Based on its structural similarity to other compounds, it might induce changes in cellular processes, potentially leading to altered cell function or cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine . For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with its targets .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-methoxythiophenol.
Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and 4-methoxythiophenol under basic conditions leads to the formation of an intermediate compound.
Condensation Reaction: The intermediate undergoes a condensation reaction with methoxyamine hydrochloride in the presence of a base to yield the final product, (E)-amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine : Similar structure with an ethoxy group instead of a methoxy group.
- (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine : Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfanylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-19-14-7-9-15(10-8-14)21-11-16(18-20-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUILBPZKMRCCMD-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)
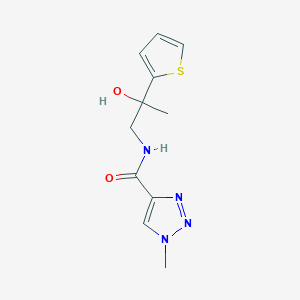
![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)
![2-{4-[2-(THIOPHEN-3-YL)ACETAMIDO]PHENYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE](/img/structure/B2884818.png)
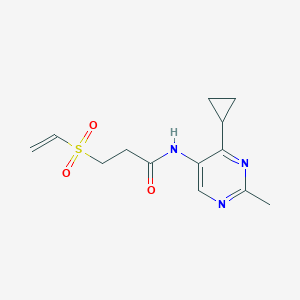
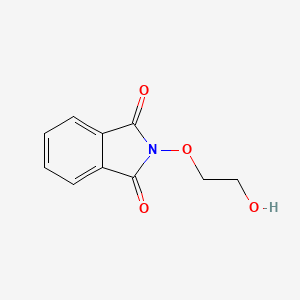
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)
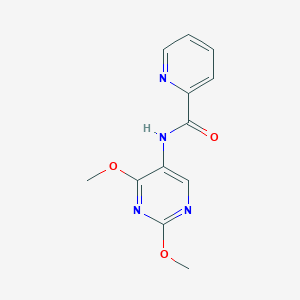
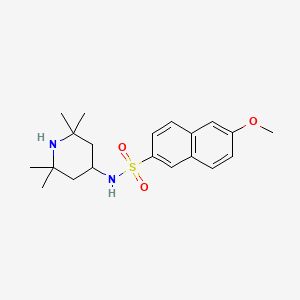
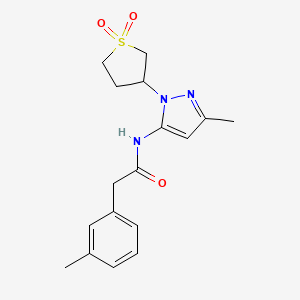
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2884829.png)
![8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2884830.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2884831.png)
